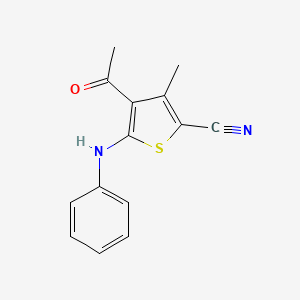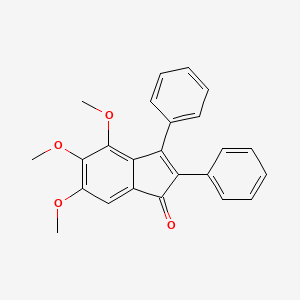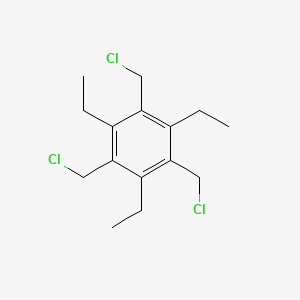
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- is an organic compound with the molecular formula C15H21Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloromethyl groups and three others by ethyl groups
Preparation Methods
The synthesis of Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- typically involves the chloromethylation of 1,3,5-triethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions need to be carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzene derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl groups can yield benzyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- exerts its effects depends on the specific application. In chemical reactions, the chloromethyl groups act as reactive sites for nucleophilic substitution. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.
Comparison with Similar Compounds
Similar compounds include:
Benzene, 1,3,5-tris(chloromethyl)-: This compound lacks the ethyl groups and has different reactivity and applications.
Benzene, 1,3,5-tris(ethyl)-: This compound lacks the chloromethyl groups and has different chemical properties.
Benzene, 1,3,5-tris(methyl)-: This compound has methyl groups instead of ethyl groups, leading to different reactivity.
Properties
CAS No. |
142183-78-6 |
|---|---|
Molecular Formula |
C15H21Cl3 |
Molecular Weight |
307.7 g/mol |
IUPAC Name |
1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene |
InChI |
InChI=1S/C15H21Cl3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 |
InChI Key |
YIKMKNZEJWAYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CCl)CC)CCl)CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


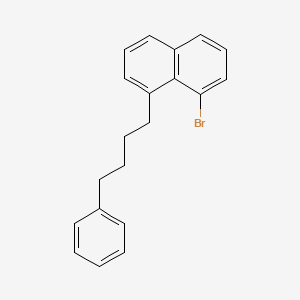
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)



![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
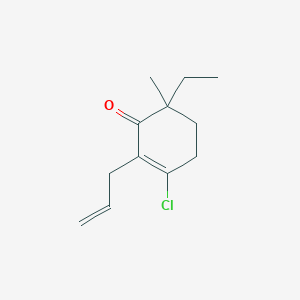
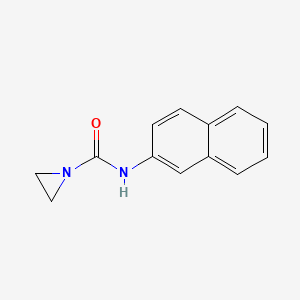
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
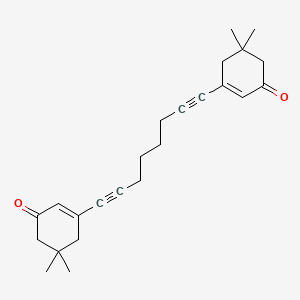
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
